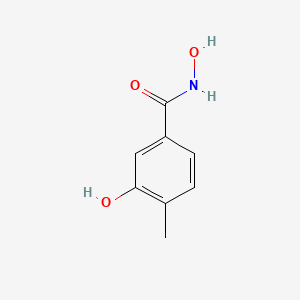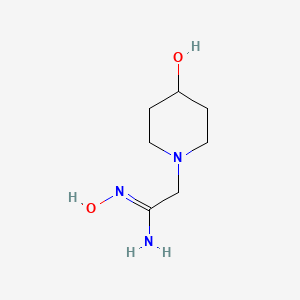![molecular formula C12H16O3 B3339463 [2-(Oxolan-2-ylmethoxy)phenyl]methanol CAS No. 1021031-79-7](/img/structure/B3339463.png)
[2-(Oxolan-2-ylmethoxy)phenyl]methanol
Overview
Description
[2-(Oxolan-2-ylmethoxy)phenyl]methanol: is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is also known by its systematic name, 2-[(tetrahydro-2-furanylmethoxy)phenyl]methanol . This compound is characterized by the presence of a phenyl ring substituted with a methanol group and an oxolane (tetrahydrofuran) ring attached via a methoxy linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Oxolan-2-ylmethoxy)phenyl]methanol typically involves the reaction of 2-hydroxybenzyl alcohol with tetrahydrofuran in the presence of a suitable catalyst . The reaction conditions often include:
Solvent: Commonly used solvents include or .
Catalyst: Acidic catalysts such as or are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as distillation or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Oxolan-2-ylmethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Major Products:
Oxidation: Formation of or .
Reduction: Formation of 2-(oxolan-2-ylmethoxy)phenylethanol or 2-(oxolan-2-ylmethoxy)phenylmethane .
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: Employed in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [2-(Oxolan-2-ylmethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate biochemical pathways by:
Binding to Active Sites: Inhibiting or activating enzyme functions.
Interacting with Receptors: Altering signal transduction pathways.
Comparison with Similar Compounds
- [2-(Oxolan-2-ylmethoxy)phenyl]ethanol
- [2-(Oxolan-2-ylmethoxy)phenyl]methane
- [2-(Oxolan-2-ylmethoxy)benzaldehyde
Uniqueness:
- Structural Features: The presence of both a phenyl ring and an oxolane ring makes [2-(Oxolan-2-ylmethoxy)phenyl]methanol unique compared to its analogs.
- Reactivity: Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility .
Properties
IUPAC Name |
[2-(oxolan-2-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-8-10-4-1-2-6-12(10)15-9-11-5-3-7-14-11/h1-2,4,6,11,13H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKCJUNAEKKZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)



![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)
![2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid](/img/structure/B3339450.png)

amine](/img/structure/B3339462.png)

